

# Experimental Data for Balanol Analogue 1c

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## Compound Focus: Balanol

CAS No.: 63590-19-2

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Aspect	Experimental Findings
Core Modification	C5(S)-fluorination on the azepane ring of balanol [1] [2] [3].
Binding Affinity & Selectivity	Improved binding affinity and selectivity for PKC $\epsilon$ over other novel PKC (nPKC) isozyms and PKA [1] [2] [3].
Proposed Mechanism of Selectivity	The unique dynamic features of each nPKC isozyms. The apo form of PKC $\epsilon$ is highly flexible; 1c binding "locks down" this flexibility, optimizing interactions, particularly with invariant Lys437 [1] [2] [3].
Key Residue for Selectivity	Ala549 in PKC $\epsilon$ (structurally equivalent to Thr184 in PKA) is a single disparate residue crucial for the differential binding response to fluorinated balanoids [4].
Charge State in PKC $\epsilon$	When bound to PKC $\epsilon$ , 1c carries charges on the azepane ring nitrogen (N1), a phenolic group (C6"OH), and the carboxylate group (C15"O2H) on the benzophenone moiety [5].

## Experimental Protocols for Key Findings

The data on **balanol** analogue 1c was generated through a combination of computational and experimental methods.

## Molecular Dynamics (MD) Simulations for Selectivity Analysis

This protocol was used to uncover the dynamic basis for 1c's selectivity for PKC $\epsilon$  [1] [2] [3].

- **Homology Modeling:** Kinase domains of human nPKC isozyms (e.g., PKC $\epsilon$ , PKC $\delta$ , PKC $\eta$ , PKC $\theta$ ) were built using crystal structures of mouse PKA and/or human PKC $\eta$  as templates. **Balanol** from the PKA structure was assigned to the model to retain ATP-site features [2] [3].
- **System Preparation:** Phosphate groups were added to specific sites on the kinases to simulate their fully activated state. Atomic charges for 1c were determined using the AM1-BCC method, and parameters were derived from the General Amber Force Field [3].
- **Simulation and Analysis:** MD simulations were run for both apo (ligand-free) and 1c-bound forms of each nPKC isozyms. The trajectories were analyzed for protein flexibility (dynamics) and specific interactions between 1c and the ATP-binding site residues [1] [2].

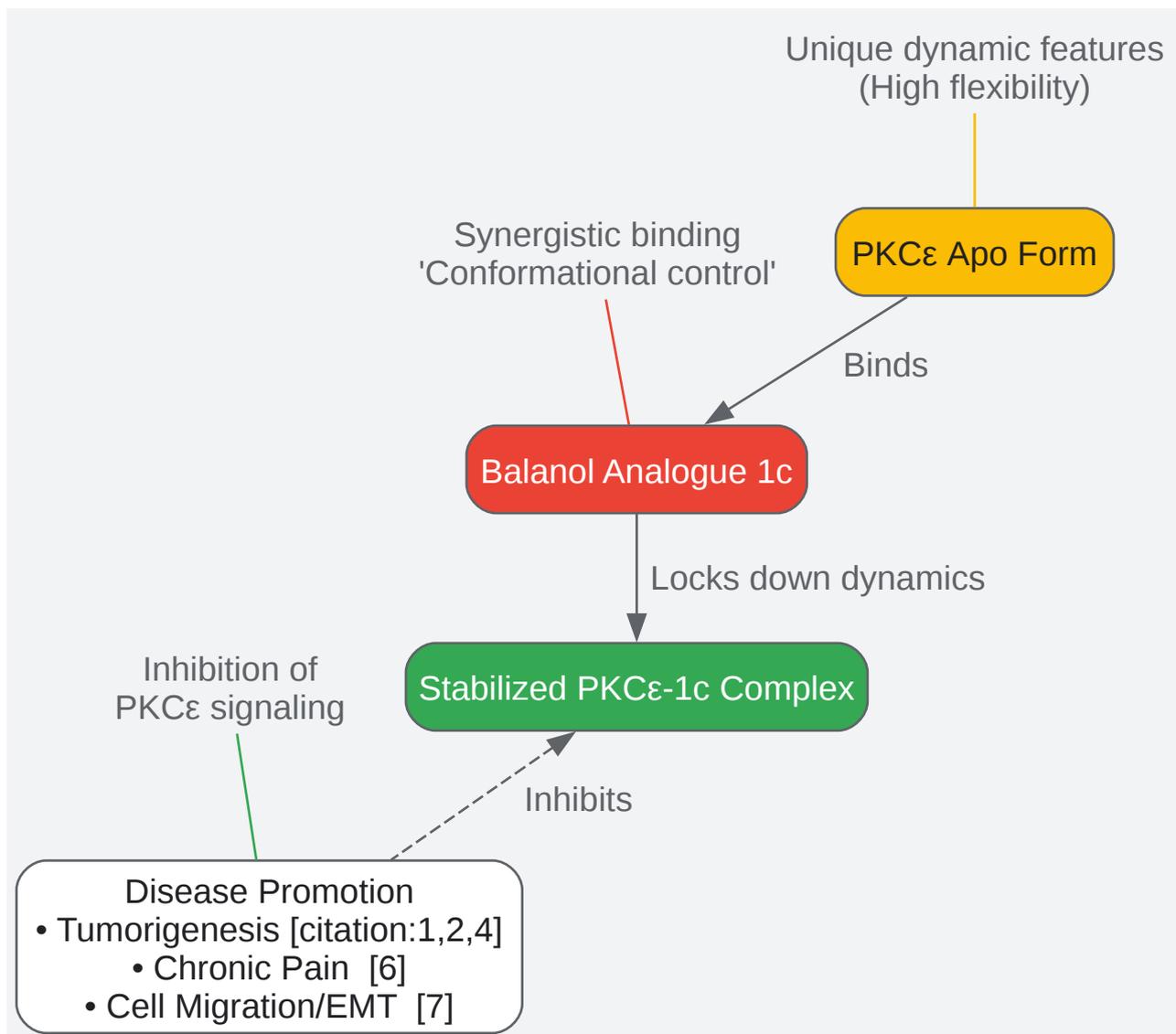
## Charge State Determination for Binding Energy Calculations

This protocol ensured accurate prediction of binding energies by first determining the correct charge states of the analogues [5].

- **Initial pKa Estimation:** The pKa values of ionizable functional groups in **balanol** and its fluorinated analogues were predicted using software (e.g., Marvin Suite) at physiological pH (7.4).
- **MD Simulations with Different Charge States:** For each potential charge state of an analogue, MD simulations were performed with the ligand bound to PKC $\epsilon$  (and PKA).
- **Binding Energy Calculation:** The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method was applied to the simulation trajectories to compute binding energy values. The charge state that yielded binding energies best reflecting experimental values was identified as the dominant species [5].

## Mechanism of Action and Signaling Context

The following diagram illustrates the proposed mechanism for 1c selectivity and PKC $\epsilon$ 's role in disease pathways, which underpins the therapeutic interest in such inhibitors.



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The search indicates that other PKCε inhibitors with different chemical scaffolds are also under investigation. For instance, the small molecule **CP612** was recently reported as a potent, brain-penetrant ATP-competitive inhibitor being evaluated for non-opioid treatment of chronic pain [6].

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